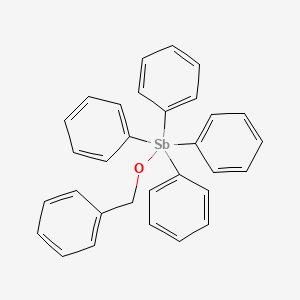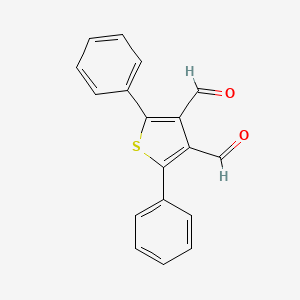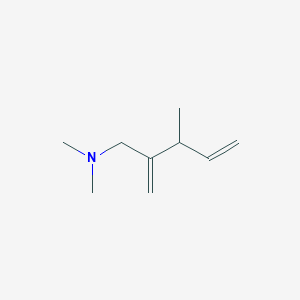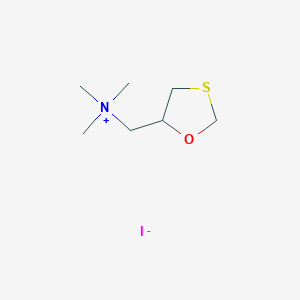
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is a chemical compound with a unique structure that includes a five-membered ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. This interaction is often mediated by the unique structure of the oxathiolane ring and the presence of the trimethylammonium group, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: A parent compound with a similar ring structure but lacking the trimethylammonium group and iodide ion.
Tetramethylammonium iodide: A compound with a similar ammonium group but without the oxathiolane ring.
Betaine: A compound with a similar trimethylammonium group but different overall structure and properties.
Uniqueness
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is unique due to the combination of the oxathiolane ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58326-97-9 |
|---|---|
Molecular Formula |
C7H16INOS |
Molecular Weight |
289.18 g/mol |
IUPAC Name |
trimethyl(1,3-oxathiolan-5-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NOS.HI/c1-8(2,3)4-7-5-10-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HPSLEWMOHIYKBT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CSCO1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


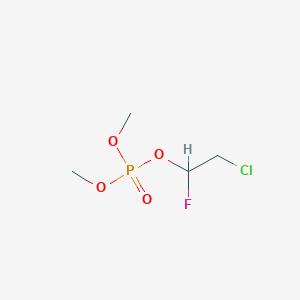
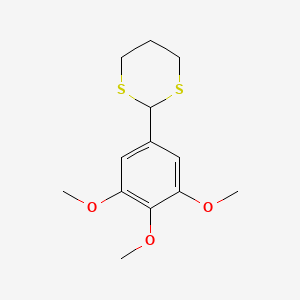
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
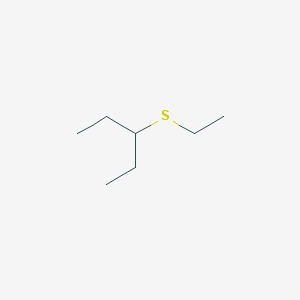
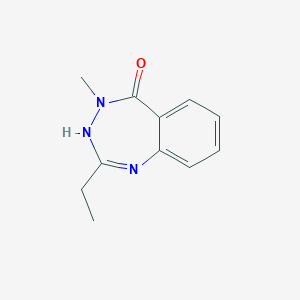

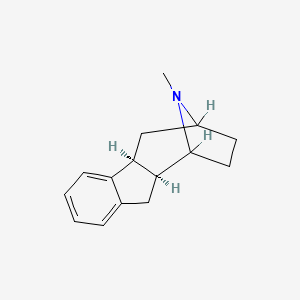

silanol](/img/structure/B14622148.png)
